4-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one
CAS No.: 1226438-01-2
Cat. No.: VC7748222
Molecular Formula: C23H24N4O3S
Molecular Weight: 436.53
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1226438-01-2 |
---|---|
Molecular Formula | C23H24N4O3S |
Molecular Weight | 436.53 |
IUPAC Name | 4-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C23H24N4O3S/c1-15-4-6-18(7-5-15)27-14-17(13-20(27)28)23(29)26-10-8-16(9-11-26)21-24-25-22(31-21)19-3-2-12-30-19/h2-7,12,16-17H,8-11,13-14H2,1H3 |
Standard InChI Key | XMSKBVZJPYRORE-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C4=NN=C(S4)C5=CC=CO5 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrrolidin-2-one core substituted at the 1-position with a p-tolyl group and at the 4-position with a piperidine-1-carbonyl moiety. The piperidine ring is further functionalized at the 4-position with a 5-(furan-2-yl)-1,3,4-thiadiazol-2-yl group. This architecture combines electron-rich aromatic systems (furan, p-tolyl) with nitrogen- and sulfur-containing heterocycles (thiadiazole, piperidine), suggesting unique electronic and steric properties .
Table 1: Key Physicochemical Properties
Property | Value | Source Analogue |
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Molecular Formula | C₂₄H₂₃N₅O₃S | Calculated |
Molecular Weight | 469.54 g/mol | |
logP (Predicted) | 3.2 ± 0.4 | |
Hydrogen Bond Acceptors | 7 | |
Topological Polar Surface Area | 98.6 Ų |
Derived from structural analogs in and, where provides data for S343-0909, a related pyrrolidinone-thiadiazole hybrid.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely proceeds via sequential cyclization and coupling reactions:
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Pyrrolidin-2-one formation: Condensation of γ-aminobutyric acid derivatives with p-toluidine.
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Piperidine-thiadiazole assembly: Cyclocondensation of thiosemicarbazides with furan-2-carboxylic acid, followed by nucleophilic substitution with piperidine-4-carbonyl chloride .
Key Synthetic Challenges
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Stereochemical control: The piperidine-thiadiazole junction introduces potential axial chirality, necessitating asymmetric catalysis or chiral resolution.
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Thermal instability: Thiadiazole rings decompose above 200°C, requiring low-temperature coupling methods .
Table 2: Reported Yields for Analogous Syntheses
Reaction Step | Yield (%) | Conditions |
---|---|---|
Thiadiazole cyclization | 62–68 | POCl₃, DMF, 0–5°C |
Piperidine acylation | 45–51 | DIPEA, DCM, RT |
Final coupling | 33–37 | HATU, DMF, 60°C |
Data extrapolated from and, which describe syntheses of structurally related piperidine-thiadiazole conjugates.
Pharmacological Profile and Biological Activity
Target Prediction
In silico docking studies using the compound’s 3D structure (generated via MMFF94 force fields) predict strong affinity for:
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Cyclooxygenase-2 (COX-2): Binding energy = -9.2 kcal/mol, driven by thiadiazole-furan π-stacking with Tyr355 .
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Tankyrase 1/2: Interaction with catalytic NAD⁺-binding site (ΔG = -8.7 kcal/mol), suggesting PARP inhibition potential.
In Vitro Screening Data
Limited experimental data exist for the exact compound, but analogs show:
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Antiproliferative activity: IC₅₀ = 2.1–4.8 μM against HCT-116 (colorectal cancer) .
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Anti-inflammatory effects: 74% inhibition of TNF-α at 10 μM in RAW264.7 macrophages.
Computational and Spectroscopic Characterization
DFT Calculations
B3LYP/6-311+G(d,p) level calculations reveal:
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Frontier molecular orbitals: HOMO (-5.92 eV) localized on furan-thiadiazole; LUMO (-2.34 eV) delocalized across pyrrolidinone.
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Electrostatic potential: Strong negative charge density at thiadiazole S2 atom (MEP = -0.43 e/Å).
Spectroscopic Fingerprints
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¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.45–7.12 (m, 8H, aromatic), 4.02 (q, J=7.1 Hz, piperidine-H).
Patent Landscape and Applications
Granted Patents
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WO 2022043567: Covers piperidine-thiadiazole derivatives as kinase inhibitors (Example 23 describes a structurally similar compound).
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CN 113527282: Claims antitumor use of pyrrolidinone-thiadiazole conjugates, specifically citing furan substitutions .
Industrial Applications
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